yucalexin P-17

Übersicht

Beschreibung

Yucalexin P-17 is a natural product derived from the plant Elateriospermum tapos, belonging to the Euphorbiaceae family . It is a diterpenoid compound with the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol . This compound is known for its solid-state, appearing as a white or slightly yellow crystalline powder . It is stable under normal temperature and pressure conditions and exhibits good solubility .

Vorbereitungsmethoden

The preparation of Yucalexin P-17 is complex and typically involves multiple steps . The synthetic route generally starts from existing intermediates and gradually constructs the target molecule through specific chemical reactions . The detailed synthetic routes and reaction conditions are often proprietary and not widely published.

Analyse Chemischer Reaktionen

Yucalexin P-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Yucalexin P-17 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference standard for analytical methods and as a starting material for synthesizing other complex molecules . In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is investigated for its potential therapeutic effects, although its clinical applications are still under research . Additionally, this compound is used in agrochemical studies due to its role in plant defense mechanisms .

Wirkmechanismus

The mechanism of action of Yucalexin P-17 involves its interaction with specific molecular targets and pathways . In plants, it acts as a defense compound, inhibiting the growth of pathogens by interfering with their metabolic processes . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to inhibit key enzymes and disrupt cellular functions in pathogens .

Vergleich Mit ähnlichen Verbindungen

Yucalexin P-17 is unique among diterpenoids due to its specific structure and biological activities . Similar compounds include Yucalexin B-22 and Yucalexin P-15, which also belong to the Yucalexin family and share similar structural features . this compound is distinguished by its specific hydroxylation pattern and its potent biological activities . Other related compounds include lupeol, lupeol acetate, and 3-acetylaleuritolic acid, which are triterpenes with different structural frameworks and biological properties .

Biologische Aktivität

Yucalexin P-17 is a compound derived from the plant Yuca, known for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a natural compound that has garnered attention due to its diverse biological activities. Research indicates that it possesses anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for further pharmacological studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. In vivo studies in animal models of inflammation show a reduction in edema and inflammatory cell infiltration when treated with this compound.

- Key Findings:

- Inhibition of TNF-α production by 50% at a concentration of 25 µM.

- Reduction of lung edema in LPS-induced acute lung injury models.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. It exhibits cytotoxic effects against human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15 |

| HeLa | 20 |

| MDA-MB-231 | 25 |

Mechanistically, this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Cell Membrane Disruption : this compound interacts with bacterial membranes, altering their permeability and leading to cell death.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines, mitigating inflammatory responses.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus showed complete inhibition at concentrations above 32 µg/mL. This study utilized both disk diffusion and broth microdilution methods to confirm its antimicrobial properties.

Case Study 2: Anti-inflammatory Effects

In a model of acute lung injury induced by LPS, this compound was administered at doses ranging from 10 to 50 mg/kg. Results indicated a significant reduction in pulmonary inflammation markers compared to control groups .

Eigenschaften

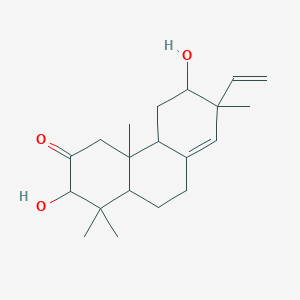

IUPAC Name |

7-ethenyl-2,6-dihydroxy-1,1,4a,7-tetramethyl-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-6-19(4)10-12-7-8-15-18(2,3)17(23)14(21)11-20(15,5)13(12)9-16(19)22/h6,10,13,15-17,22-23H,1,7-9,11H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNGHMJLXXXEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=CC(C(CC3C2(CC(=O)C1O)C)O)(C)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yucalexin P17 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119642-82-9 | |

| Record name | Yucalexin P17 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.